N-(1-Chloro-2-oxo-2-phenylethyl)acetamide
CAS No.: 41260-66-6
Cat. No.: VC7973806
Molecular Formula: C10H10ClNO2
Molecular Weight: 211.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 41260-66-6 |
|---|---|
| Molecular Formula | C10H10ClNO2 |
| Molecular Weight | 211.64 g/mol |
| IUPAC Name | N-(1-chloro-2-oxo-2-phenylethyl)acetamide |
| Standard InChI | InChI=1S/C10H10ClNO2/c1-7(13)12-10(11)9(14)8-5-3-2-4-6-8/h2-6,10H,1H3,(H,12,13) |
| Standard InChI Key | KEBPJACCSMNODE-UHFFFAOYSA-N |
| SMILES | CC(=O)NC(C(=O)C1=CC=CC=C1)Cl |
| Canonical SMILES | CC(=O)NC(C(=O)C1=CC=CC=C1)Cl |
Introduction
Chemical Identification and Structural Features
IUPAC Name and Molecular Formula
The compound is systematically named N-(1-chloro-2-oxo-2-phenylethyl)acetamide, with the molecular formula CHClNO and a molecular weight of 215.65 g/mol . Its structure comprises:
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An acetamide group (-NHCOCH) linked to a chloro-substituted ethyl chain.
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A phenyl ring attached to the carbonyl group at the β-position (Figure 1).
Table 1: Key Structural Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Registry | 65385-18-4 | |
| Molecular Formula | CHClNO | |
| Exact Mass | 215.0375 g/mol | |
| SMILES | CC(=O)NC(C(Cl)=O)C1=CC=CC=C1 | |
| InChI Key | OZGPDYUJEDJDAL-UHFFFAOYSA-N |
Synthesis and Reaction Pathways
Synthetic Routes
The compound is typically synthesized via nucleophilic acyl substitution or condensation reactions:
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Chloroacetylation of 2-Amino-2-phenylethanol:
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Reacting 2-amino-2-phenylethanol with chloroacetyl chloride in the presence of a base (e.g., triethylamine) yields the target compound .
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Oxidation of N-(2-Hydroxyethyl) Precursors:
Table 2: Optimized Reaction Conditions
| Parameter | Condition | Yield |
|---|---|---|
| Solvent | Dichloromethane | 78% |
| Temperature | 0–5°C (stepwise warming) | |
| Catalyst | Triethylamine |
Physicochemical Properties
Spectral Characterization
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IR Spectroscopy: Strong absorption bands at 1,680 cm (C=O stretch), 1,540 cm (N-H bend), and 750 cm (C-Cl stretch) .
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NMR (CDCl):
Thermodynamic and Solubility Data
| Property | Value | Method |
|---|---|---|
| Melting Point | 142–145°C | DSC |
| LogP (Octanol-Water) | 1.85 | HPLC |
| Solubility (Water) | 2.1 mg/mL (25°C) | Shake-flask |
Applications in Pharmaceutical Research
Intermediate in Drug Synthesis
N-(1-Chloro-2-oxo-2-phenylethyl)acetamide is a key precursor in synthesizing β-3 adrenergic receptor agonists (e.g., mirabegron analogs) . Its chloro and carbonyl groups enable facile functionalization via:
Biological Activity
Preliminary studies suggest antimicrobial potential against Gram-positive bacteria (MIC: 32 µg/mL for S. aureus) . Mechanistically, the chloro group may disrupt cell wall biosynthesis .
| Parameter | Detail |
|---|---|
| Storage | 2–8°C, inert atmosphere |
| Stability | Sensitive to moisture, light |
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